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Compound of Interest

Compound Name: MK-0752

Cat. No.: B1684586 Get Quote

These application notes provide a detailed overview of the dosage, safety, and experimental

protocols from Phase I clinical trials of MK-0752, a gamma-secretase inhibitor, in patients with

advanced solid tumors. The information is intended for researchers, scientists, and drug

development professionals.

Mechanism of Action: Notch Signaling Inhibition
MK-0752 is a potent, orally administered small molecule that inhibits the Notch signaling

pathway.[1] Aberrant Notch signaling is implicated in the development and progression of

numerous cancers by promoting cell proliferation, survival, and maintaining a population of

tumor-initiating cells.[2][3] The pathway is activated when a Notch ligand binds to a Notch

receptor, leading to two proteolytic cleavages. The second cleavage is performed by the γ-

secretase enzyme complex. This releases the Notch Intracellular Domain (NICD), which then

moves to the nucleus to activate the transcription of target genes like HES and MYC.[2][3] MK-
0752 specifically targets and inhibits γ-secretase, thereby preventing the release of NICD and

blocking downstream signaling.[2][4]
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Caption: Mechanism of Notch pathway inhibition by MK-0752.
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Phase I Clinical Trial Protocols
A key open-label, dose-escalation Phase I study evaluated the safety, maximum-tolerated dose

(MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of MK-0752 in 103 adult patients

with advanced solid tumors.[2][5] The trial explored three different oral dosing schedules to

establish a tolerable regimen with robust pathway inhibition.[2]

Patient Eligibility Criteria (General)
Inclusion: Patients with histologically confirmed metastatic or unresectable solid tumors

refractory to standard therapy or for which no standard therapy exists. Adequate organ

function (hematologic, renal, and hepatic) was typically required.

Exclusion: Patients with significant comorbidities that would interfere with the study drug's

evaluation. Prior treatment with a gamma-secretase inhibitor.

Dosing Schedules and Escalation
MK-0752 was administered orally in three distinct schedules.[2][6] Dose escalation followed a

design based on the Simon et al. accelerated titration method for Schedule A and a standard

3+3 cohort design for Schedules B and C.[2]

Schedule A: Continuous once-daily dosing.

Schedule B: Intermittent dosing (3 days on, 4 days off) weekly.

Schedule C: Once-weekly dosing.
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Caption: Generalized workflow for dose escalation in the MK-0752 Phase I trial.
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Definition of Dose-Limiting Toxicity (DLT): DLTs were defined as specific drug-related

adverse events occurring within the first 28-day cycle, graded according to the National

Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).

Monitoring: Patients were monitored for adverse events throughout the study. The MTD was

defined as the highest dose at which fewer than two of six patients experienced a DLT.[4]

Pharmacokinetic (PK) Analysis Protocol
Sample Collection: Plasma samples were collected at multiple time points pre- and post-

dose on specified days (e.g., Day 1 and Day 28) to determine the drug's concentration over

time.[7]

Analysis Method: Plasma concentrations of MK-0752 were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]

Parameters Calculated: Key PK parameters included Area Under the Curve (AUC),

Maximum Plasma Concentration (Cmax), Time to Cmax (Tmax), and half-life (t1/2).[2][8]

Pharmacodynamic (PD) Analysis Protocol
Objective: To confirm that MK-0752 was engaging its target (γ-secretase) and inhibiting the

Notch pathway at the tested dose levels.

Method 1 (Hair Follicles): At higher dose levels, hair follicles were collected from patients.

Gene expression analysis was performed to assess a gene signature associated with Notch

inhibition.[2][5]

Method 2 (Peripheral Blood Mononuclear Cells - PBMCs): Blood samples were collected

before and after treatment. PBMCs were isolated, and Western blot analysis was used to

quantify the expression of cleaved NICD and downstream target proteins like HES1 and

HES5.[9]

Method 3 (Tumor Biopsies): In some studies, tumor biopsies were obtained before and

during treatment to assess changes in Notch activity via immunohistochemical analysis of

NICD.[7]
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Caption: Workflow for pharmacodynamic (PD) assessment of Notch inhibition.

Quantitative Data Summary
Table 1: MK-0752 Dose Escalation and Patient
Distribution
Data summarized from Krop et al., 2012.[2]
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Dosing Schedule Dose Level (mg) No. of Patients

A: Continuous Daily 450 16

600 5

B: Intermittent (3/7 days) 450 12

600 5

C: Once Weekly 600 8

900 6

1,200 8

1,500 4

1,800 15

2,400 3

3,200 17

4,200 4

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum
Tolerated Dose (MTD)
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Dosing Schedule MTD
Common Drug-
Related Toxicities

DLTs Observed

A: Continuous Daily 450 mg
Diarrhea, Nausea,

Fatigue

Grade 3 diarrhea,

nausea, constipation,

abdominal cramping

(at 600 mg)[7]

B: Intermittent (3/7

days)
450 mg

Diarrhea, Nausea,

Vomiting, Fatigue

Grade 2/3 fatigue

requiring dose

reduction[7]

C: Once Weekly 3,200 mg
Diarrhea, Nausea,

Vomiting, Fatigue

Generally well-

tolerated; toxicities

were less frequent

and severe[2][4]

Note: The toxicity profile was found to be schedule-dependent, with continuous dosing being

the least tolerated. Weekly dosing was selected as the preferred schedule for further

development.[2][10]

Table 3: Pharmacokinetic (PK) Parameters of MK-0752
(Day 1)
Data from Krop et al., 2012 and Deangelo et al., 2006.[2][7]

Dosing
Schedule

Dose (mg) Cmax (µM) Tmax (hr)
AUC0–24hr
(µM·hr)

Half-life
(t1/2)

Continuous

Daily
450 72 3 1036 ~15 hours

600 61 7 1065 ~15 hours

Once Weekly 600 38.3 4.1 584 ~15 hours

1,800 84.1 5.0 1140 ~15 hours

3,200 111 4.0 1600 ~15 hours
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Key Observation: Exposure (AUC and Cmax) increased in a less than dose-proportional

manner. The half-life was approximately 15 hours across schedules.[2][5]

Summary and Conclusion
Phase I trials of MK-0752 demonstrated that its toxicity is highly schedule-dependent.[2]

Continuous daily and intermittent (3 days on/4 days off) schedules were associated with

significant gastrointestinal and fatigue-related toxicities at lower doses.[7] The once-weekly

dosing schedule was found to be the most tolerable, allowing for significant dose escalation.[2]

[4]

Pharmacodynamic studies confirmed target engagement, with significant inhibition of the Notch

signaling pathway observed at weekly doses of 1,800 mg and higher.[2][5] Based on the overall

safety, PK, and PD profile, a once-weekly dose of 1,800 mg was often the recommended

Phase II dose (RP2D) for single-agent studies and in combination therapies, such as with

gemcitabine.[4] These foundational studies provided a clear path for the further clinical

development of MK-0752, emphasizing a weekly administration schedule to maximize

therapeutic index.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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